molecular formula C14H19NO3 B14367320 N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide CAS No. 90257-18-4

N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide

Cat. No.: B14367320
CAS No.: 90257-18-4
M. Wt: 249.30 g/mol
InChI Key: XRISNVLHUPVIFS-UHFFFAOYSA-N
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Description

N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide is an organic compound belonging to the class of amides It features a prop-2-enamide group attached to a 3,4-diethoxy-5-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide typically involves the reaction of 3,4-diethoxy-5-methylbenzaldehyde with an appropriate amine under specific conditions. The reaction may proceed through a condensation reaction followed by an amide formation step. Common reagents used in this synthesis include acetic anhydride, pyridine, and a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenyl)prop-2-enamide: Similar structure with methoxy groups instead of ethoxy groups.

    N-(3,4-Dimethoxy-5-methylphenyl)prop-2-enamide: Similar structure with an additional methyl group.

Uniqueness

N-(3,4-Diethoxy-5-methylphenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds with methoxy groups.

Properties

CAS No.

90257-18-4

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

N-(3,4-diethoxy-5-methylphenyl)prop-2-enamide

InChI

InChI=1S/C14H19NO3/c1-5-13(16)15-11-8-10(4)14(18-7-3)12(9-11)17-6-2/h5,8-9H,1,6-7H2,2-4H3,(H,15,16)

InChI Key

XRISNVLHUPVIFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)C=C)C)OCC

Origin of Product

United States

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